2-(5-Methylfuran-2-yl)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5-methylfuran-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-6-7-11(13-8)9-4-2-3-5-10(9)12/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRYILJTFOZSDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353166 | |
| Record name | 2-(5-methyl-2-furyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400750-84-7 | |
| Record name | 2-(5-methyl-2-furyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20353166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 5 Methylfuran 2 Yl Aniline and Its Structural Analogs
Established Synthetic Routes to the Core 2-(5-Methylfuran-2-yl)aniline Structure
The construction of the core this compound structure is predominantly achieved through palladium-catalyzed cross-coupling reactions, which are highly efficient for forming carbon-carbon bonds between aryl and heteroaryl systems. nih.gov
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura Protocol
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for synthesizing biaryl and aryl-heteroaryl compounds. nih.gov This reaction typically involves the coupling of an organoboron compound (boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. nih.gov For the synthesis of this compound, this would involve the reaction of a substituted aniline (B41778) with a furan (B31954) boronic acid derivative. The mild reaction conditions, high functional group tolerance, and commercial availability of reagents make the Suzuki-Miyaura coupling a preferred method. nih.govboisestate.edu
The success and efficiency of the Suzuki-Miyaura reaction are highly dependent on the careful optimization of several parameters, including the choice of palladium catalyst, ligand, solvent, and base. researchgate.net
Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald biphenyl (B1667301) family, are often employed to improve reaction yields and rates, particularly for challenging couplings involving aryl chlorides. nih.gov For the coupling of ortho-substituted anilines, specialized catalyst systems like CataXCium A Pd G3 have been shown to be effective. nih.gov
Solvent: The choice of solvent can significantly influence the reaction outcome. A mixture of an organic solvent and water is common, with combinations like dioxane/H2O or DMF/water being frequently used. nih.govboisestate.edu Anhydrous solvents such as THF, MeCN, or dioxane have also been successfully employed. researchgate.net The solvent system must be capable of dissolving both the organic and inorganic reaction components to facilitate the reaction.
Base: A base is essential for the activation of the boronic acid and to facilitate the transmetalation step. Inorganic bases like potassium carbonate (K2CO3), sodium carbonate (Na2CO3), and potassium phosphate (B84403) (K3PO4) are commonly used. boisestate.eduorgsyn.orgmdpi.com The strength and nature of the base must be optimized for each specific substrate combination to maximize yield and minimize side reactions. researchgate.net
The interplay between these components is critical. For instance, a study on the coupling of di-brominated furans found favorable conditions using palladium acetate (B1210297), sodium carbonate as the base, and a 1:1 water/DMF solvent system. boisestate.edu
Table 1: Representative Optimization of Suzuki-Miyaura Reaction Conditions
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Outcome |
| 1 | Pd(OAc)2 | SPhos | K2CO3 | Toluene/H2O | High Yield |
| 2 | Pd(dppf)Cl2 | (dppf) | K2CO3 | Dioxane/H2O | Low to Moderate Yield nih.gov |
| 3 | Pd2(dba)3 | XPhos | K3PO4 | THF | Moderate to High Yield |
| 4 | Pd(OAc)2 | None | Na2CO3 | DMF/H2O | Favorable for furan coupling boisestate.edu |
This table is a generalized representation based on typical Suzuki-Miyaura reaction optimizations and does not represent a specific experimental study on this compound.
The Suzuki-Miyaura protocol generally exhibits a broad substrate scope. nih.gov For the synthesis of this compound and its analogs, the reaction would typically involve coupling an ortho-haloaniline (e.g., 2-bromoaniline (B46623) or 2-chloroaniline) with 5-methylfuran-2-boronic acid.
The reaction is tolerant of a wide range of functional groups on both the aniline and furan rings. nih.govboisestate.edu Electron-rich and electron-poor aryl boronates can afford coupled products in high yields. nih.gov However, challenges can arise with sterically hindered substrates, such as those with bulky groups near the reaction site on the aniline ring. Unprotected ortho-anilines can be particularly challenging substrates, sometimes requiring specific catalyst systems or protection of the amine group to achieve good yields. nih.gov While methods for direct coupling of unprotected 2-haloanilines have been developed, they may have limitations regarding the tolerated functionalities. nih.gov The regioselectivity of the coupling is generally high, with the bond forming at the position of the halide and the boronic acid. boisestate.edu
Reductive Amination Approaches for Related Derivatives
Reductive amination is a powerful method for forming C-N bonds and is particularly useful for synthesizing N-substituted amine derivatives. mdpi.com This two-step process involves the initial reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the corresponding amine. google.com This approach is well-suited for synthesizing derivatives of this compound, starting from furan aldehydes.
The first step in reductive amination is the condensation of a furan-2-carbaldehyde derivative, such as 5-methylfurfural, with an aniline. google.com This reaction forms a Schiff base or imine intermediate. The reaction is typically carried out in a suitable solvent, and the removal of water, a byproduct, can drive the equilibrium towards imine formation. mdpi.com In some cases, the imine can be isolated before the reduction step, while in other protocols, it is generated in situ. mdpi.com For example, the condensation of 5-(acetoxymethyl)furan-2-carbaldehyde (AMF) with aniline in methanol (B129727) has been shown to produce the corresponding imine in high yield (98%). mdpi.com
The second and often rate-determining step is the hydrogenation of the C=N bond of the imine to yield the final amine product. mdpi.com A variety of reducing agents and catalytic systems have been evaluated for this transformation.
Heterogeneous Catalysts: Hydrogenation using H2 gas over heterogeneous metal catalysts is a common method. Catalysts such as Raney Ni, as well as precious metals like Pd, Pt, Ru, and Ir on supports like carbon or silica (B1680970), are frequently used. mdpi.comgoogle.com For instance, an Iridium catalyst supported on sulfonic acid-functionalized silica (Ir/SiO2-SO3H) has been used for the reductive amination of furfural (B47365) with aniline, where the acidic sites are thought to facilitate both imine formation and its subsequent hydrogenation. mdpi.com Non-noble metal catalysts, such as those based on copper (e.g., CuAlOx), have also proven to be effective and offer a more cost-effective alternative. mdpi.com
Transfer Hydrogenation: An alternative to using high-pressure H2 gas is transfer hydrogenation, which uses a hydrogen donor molecule like isopropanol. dtu.dk Ruthenium pincer complexes, such as Ru-MACHO-BH, have been shown to be efficient catalysts for the base-free transfer hydrogenation of imines derived from furfural and anilines, tolerating a range of substituents. dtu.dkresearchgate.net
Reaction Parameters: The choice of solvent can be crucial. For example, using ethyl acetate as a solvent with an Ir/SiO2-SO3H catalyst was found to inhibit the formation of tertiary amine byproducts. mdpi.com Temperature and pressure (in the case of H2 hydrogenation) are also key parameters that need to be optimized to achieve high selectivity and yield for the desired secondary amine. mdpi.com
Table 2: Comparison of Reducing Systems for Reductive Amination of Furan Derivatives
| Catalyst System | Hydrogen Source | Substrates | Key Features |
| Ir/SiO2-SO3H | H2 | Furfural + Aniline | Bifunctional catalyst; acidic sites aid reaction mdpi.com |
| CuAlOx | H2 | HMF/AMF + Anilines | Inexpensive, non-noble metal catalyst; high yields mdpi.com |
| Ru-MACHO-BH | Isopropanol | Furfural + Anilines | Base-free transfer hydrogenation; mild conditions dtu.dkresearchgate.net |
| Raney Ni | H2 | Diformylfuran + NH3 | Used for biomass-derived furans mdpi.com |
This table provides a summary of different catalytic systems reported for the reductive amination of furan aldehydes, which is applicable to the synthesis of structural analogs.
Nucleophilic Substitution Routes from Halogenated Precursors
The construction of the C-C bond between the aniline and furan rings in this compound is efficiently achieved through modern palladium-catalyzed cross-coupling reactions, which serve as powerful methods for the formal nucleophilic substitution of aryl halides. The two predominant strategies are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: This reaction is a cornerstone for forming aryl-aryl bonds. wikipedia.org For the synthesis of this compound, this typically involves the coupling of an ortho-haloaniline with a furan-containing organoboron reagent. nih.gov The most common approach utilizes (5-methylfuran-2-yl)boronic acid as the furan source and a protected or unprotected 2-bromoaniline or 2-iodoaniline. The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and requires a base (e.g., K₂CO₃, Cs₂CO₃) and a phosphine ligand to facilitate the catalytic cycle. nih.gov The reaction's success hinges on the choice of catalyst, ligand, base, and solvent, with conditions optimized to maximize yield and minimize side reactions. nih.gov
A general scheme for the Suzuki-Miyaura coupling is presented below:
Scheme 1: General Suzuki-Miyaura coupling for the synthesis of this compound.
Buchwald-Hartwig Amination: Alternatively, the C-N bond can be formed directly using the Buchwald-Hartwig amination. nih.govresearchgate.net This reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst. For the synthesis of the target molecule, this would involve reacting 2-halo-5-methylfuran with aniline or, more strategically, reacting a 2-haloaniline derivative with an appropriate amine surrogate. However, for constructing the primary aniline, the Suzuki coupling is generally more direct. The Buchwald-Hartwig reaction is particularly useful for synthesizing N-substituted derivatives. rsc.orgresearchgate.net The catalytic system is similar to that of the Suzuki coupling, comprising a palladium source, a phosphine ligand (often a sterically hindered biarylphosphine), and a strong base like sodium tert-butoxide. nih.gov
Synthesis of Chemically Modified this compound Derivatives
The functionalization of the this compound scaffold allows for the fine-tuning of its chemical properties. This is typically achieved by using appropriately substituted precursors in the coupling reactions described above.
Halogenated Analogs Synthesis (e.g., 5-chloro-2-(5-methylfuran-2-yl)aniline)
Halogenated analogs are valuable intermediates for further chemical modifications. The synthesis of 5-chloro-2-(5-methylfuran-2-yl)aniline (B1427537) can be accomplished via a Suzuki-Miyaura coupling reaction. The key precursor for this synthesis is a dihalogenated benzene (B151609) derivative, such as 2-bromo-4-chloroaniline (B1265534). chemicalbook.comguidechem.comsigmaaldrich.com This precursor can be synthesized from commercially available 4-chloroaniline (B138754) through electrophilic bromination. chemicalbook.com Once obtained, 2-bromo-4-chloroaniline is coupled with (5-methylfuran-2-yl)boronic acid under palladium catalysis to yield the desired product.
Below is a table summarizing a representative synthesis for the key precursor, 2-bromo-4-chloroaniline.
| Starting Material | Reagent | Solvent | Key Conditions | Product | Reference |
|---|---|---|---|---|---|
| 4-Chloroaniline | N-Bromosuccinimide (NBS) | Dichloromethane/Methanol | Room temperature | 2-Bromo-4-chloroaniline | chemicalbook.com |
Alkyl and Aryl Substituted Derivatives (e.g., 4-methyl-2-(5-methylfuran-2-yl)aniline)
The introduction of alkyl or aryl groups onto the aniline ring follows a similar synthetic logic. For the synthesis of 4-methyl-2-(5-methylfuran-2-yl)aniline, a suitable precursor like 2-bromo-5-methylaniline (B1276313) would be required for a subsequent Suzuki-Miyaura coupling with (5-methylfuran-2-yl)boronic acid. The synthesis of such precursors often starts from the corresponding substituted aniline, which is first acetylated for protection and to direct the subsequent bromination, followed by deprotection. google.com
The table below outlines a general approach for the synthesis of a key alkyl-substituted precursor.
| Starting Material | Reaction Sequence | Key Reagents | Product | Reference |
|---|---|---|---|---|
| 2-Methylaniline (o-toluidine) | 1. Acetylation 2. Bromination 3. Hydrolysis | 1. Acetic anhydride (B1165640) 2. Bromine/Acetic acid 3. HCl | 4-Bromo-2-methylaniline | google.com |
| 4-Methylaniline (p-toluidine) | Electrophilic Bromination | N-Bromosuccinimide (NBS) | 2-Bromo-4-methylaniline | echemi.com |
Multi-Substituted this compound Frameworks
The synthesis of multi-substituted frameworks requires precursors with multiple functional groups. These are prepared through multi-step synthetic sequences. For instance, a precursor like 5-bromo-4-fluoro-2-methylaniline (B104819) can be used to introduce both halogen and alkyl substituents. ossila.com Another example is 2,6-dibromo-4-methylaniline, which allows for selective or double coupling reactions. nih.gov These multi-substituted anilines can then undergo Suzuki-Miyaura coupling with (5-methylfuran-2-yl)boronic acid to generate complex derivatives, where the remaining halogen atoms can be used for subsequent diversification.
The following table lists examples of multi-substituted aniline precursors.
| Precursor Name | Key Structural Features | Potential Synthetic Use | Reference |
|---|---|---|---|
| 5-Bromo-4-fluoro-2-methylaniline | Contains bromo, fluoro, and methyl groups | Suzuki coupling at the bromo position; potential for subsequent nucleophilic substitution at the fluoro position. | ossila.com |
| 2,6-Dibromo-4-methylaniline | Contains two bromo groups and one methyl group | Mono- or di-coupling reactions to introduce one or two furan moieties. | nih.gov |
One-Pot Synthetic Strategies Involving this compound
One-pot reactions are highly efficient as they reduce the need for purification of intermediates, saving time and resources. This compound can serve as a key building block in one-pot syntheses of more complex heterocyclic systems, most notably quinolines, via the Friedländer annulation. wikipedia.orgresearchgate.net
The classical Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (e.g., a ketone or β-ketoester). wikipedia.org In a one-pot strategy involving this compound, the reaction can be envisioned to proceed through an initial condensation with a suitable carbonyl partner, followed by an intramolecular cyclization and subsequent aromatization to afford a polysubstituted quinoline (B57606). This process is typically catalyzed by acids or bases. researchgate.net For example, the reaction of this compound with a β-ketoester in the presence of an acid catalyst could lead to the formation of a 4-hydroxyquinoline (B1666331) derivative in a single step. Modern variations of this reaction utilize various catalysts to improve yields and reaction conditions. organic-chemistry.orgproquest.comresearchgate.net
The general mechanism involves either an initial aldol (B89426) condensation followed by imine formation and cyclization, or an initial Schiff base formation followed by an intramolecular aldol reaction. wikipedia.org
Scheme 2: Plausible one-pot Friedländer-type synthesis of a quinoline derivative from this compound.
The table below summarizes typical conditions that could be adapted for a Friedländer synthesis using this compound.
| Reactant Type | Catalyst/Promoter | Solvent | Key Features | Reference |
|---|---|---|---|---|
| α-Methylene ketones | Trifluoroacetic acid, p-Toluenesulfonic acid, Iodine | Ethanol, Toluene | Classic acid-catalyzed condensation. | wikipedia.org |
| Unmodified methyl ketones | Pyrrolidine derivatives (e.g., TABO) | - | Provides high regioselectivity for 2-substituted quinolines. | nih.gov |
| α-Methylene carbonyl compounds | Fluorescein (photocatalyst) | Ethanol | Visible-light-driven, metal-free, room temperature reaction. | proquest.com |
| Ketones or secondary alcohols | Nickel | - | Sustainable synthesis via a dehydrogenation-condensation process. | organic-chemistry.org |
Mechanistic Investigations of Chemical Reactivity and Transformations
Reactivity of the Aniline (B41778) Moiety in 2-(5-Methylfuran-2-yl)aniline
The aniline moiety is a key player in the reactivity of this compound. The nitrogen atom's lone pair of electrons makes it a potent nucleophile and a base, while also activating the benzene (B151609) ring towards electrophilic substitution. chemistrysteps.comquora.com
Nucleophilic Substitution Reactions on the Aniline Nitrogen
The nitrogen atom of the primary amino group in this compound is nucleophilic due to the presence of a lone pair of electrons. quora.com This allows it to readily participate in nucleophilic substitution reactions. The lone pair on the nitrogen, however, is delocalized into the adjacent aromatic ring, which reduces its availability and makes aniline a weaker nucleophile compared to aliphatic amines. Consequently, reactions involving direct nucleophilic attack by the nitrogen atom often require activation of the electrophile or specific reaction conditions to proceed efficiently.
One of the most common transformations is the reaction with sulfonyl chlorides, which is discussed in detail in the following section.
Formation of Sulfonamide Derivatives
The reaction of this compound with sulfonyl chlorides is a robust method for the synthesis of sulfonamides. This transformation is of significant interest due to the prevalence of the sulfonamide functional group in medicinal chemistry. nih.govnih.gov
The synthesis of sulfonamides from this compound is typically achieved by reacting it with a sulfonyl chloride in the presence of a base. The base serves to neutralize the hydrochloric acid generated during the reaction. The reaction of primary or secondary amines with sulfonyl chlorides is a widely used method for sulfonamide synthesis. ekb.eg
A variety of sulfonyl chlorides can be employed in this reaction, leading to a diverse range of sulfonamide derivatives. For instance, the reaction with p-toluenesulfonyl chloride under solvent-free conditions has been shown to be an efficient method for the sulfonylation of anilines. semanticscholar.org
Table 1: Examples of Sulfonamide Derivatives from Anilines
| Aniline Derivative | Sulfonyl Chloride | Product | Reference |
|---|---|---|---|
| Aniline | p-Toluenesulfonyl chloride | N-Phenyl-4-methylbenzenesulfonamide | semanticscholar.org |
| 4-Nitroaniline | p-Toluenesulfonyl chloride | 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide | semanticscholar.org |
This table provides illustrative examples of sulfonamide formation from various anilines.
The reaction of anilines with sulfonyl chlorides, known as sulfarylation, generally proceeds through a nucleophilic substitution mechanism. The nitrogen atom of the aniline acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the departure of the chloride leaving group.
Recent studies have explored visible-light-mediated sulfonylation of anilines with sulfonyl fluorides, suggesting a mechanism involving the generation of a radical cation from the aniline. nih.gov However, the classical mechanism for the reaction with sulfonyl chlorides involves a direct bimolecular nucleophilic displacement. researchgate.net The reaction kinetics are often second-order, and the rates can be influenced by the substituents on both the aniline and the sulfonyl chloride, as well as the solvent used. researchgate.net
Azido (B1232118) Compound Formation via Diazotization
The primary amino group of this compound can be converted into an azido group (-N3) through a two-step process involving diazotization followed by reaction with an azide (B81097) source. This is a common and important transformation for aromatic amines.
The first step is the formation of a diazonium salt by treating the aniline with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0–5 °C). libretexts.org The resulting diazonium salt is a versatile intermediate.
In the second step, the diazonium salt is treated with a source of azide ions, such as sodium azide, to yield the corresponding aryl azide. scielo.br This reaction is a type of Sandmeyer reaction. libretexts.org
Table 2: General Steps for Azido Compound Formation from Anilines
| Step | Reagents | Intermediate/Product |
|---|---|---|
| 1. Diazotization | NaNO₂, HCl, 0-5 °C | Arenediazonium salt |
This table outlines the general synthetic sequence for converting an aniline to an aryl azide.
Polymerization Studies of Related Ortho-Substituted Aniline Derivatives
The presence of a substituent at the ortho position of aniline can significantly influence its polymerization behavior. The polymerization of aniline and its derivatives is a well-studied field, leading to the formation of polyanilines (PANI), which are conducting polymers with various applications. rsc.orgrsc.org
Studies on ortho-substituted anilines have shown that the nature and size of the substituent can affect the properties of the resulting polymer, including its solubility, morphology, and electrical conductivity. rsc.orgrsc.org For instance, the polymerization of 2-(1-methylbut-2-en-1-yl)aniline has been investigated to understand the impact of the ortho-substituent on the polymer's characteristics. rsc.org The steric hindrance from the ortho-substituent can influence the polymerization mechanism and the final structure of the polymer chain.
While specific polymerization studies on this compound are not extensively documented, the behavior of other ortho-substituted anilines suggests that the 5-methylfuran-2-yl group would likely impact the polymerization process and the properties of the resulting polymer due to steric and electronic effects. rsc.org The polymerization is typically carried out via chemical or electrochemical oxidation. researchgate.netresearchgate.net
Table of Compounds
| Compound Name |
|---|
| This compound |
| Sulfonamide |
| Sulfonyl chloride |
| Azido compound |
| p-Toluenesulfonyl chloride |
| N-Phenyl-4-methylbenzenesulfonamide |
| 4-Methyl-N-(4-nitrophenyl)benzenesulfonamide |
| N-Phenylbenzenesulfonamide |
| Sodium nitrite |
| Hydrochloric acid |
| Diazonium salt |
| Sodium azide |
| Polyaniline |
Reactivity of the Furan (B31954) Moiety in this compound
The furan ring is an aromatic heterocycle, but its resonance energy is significantly lower than that of benzene, allowing it to participate in reactions that involve dearomatization. acs.org The reactivity of the furan moiety in this compound is largely dictated by its electron-rich nature, which is further enhanced by the electron-donating methyl group. pharmaguideline.com This high electron density makes the ring susceptible to electrophilic attack, oxidation, and cycloaddition reactions. quora.comyoutube.com However, the furan ring's stability is compromised under acidic conditions, often leading to ring-opening. pharmaguideline.com
Oxidation Reactions Leading to Oxygenated Derivatives
The oxidation of the furan ring in this compound can proceed through several pathways, yielding a variety of oxygenated products. The specific outcome depends on the oxidant and reaction conditions. Treatment with strong oxidizing agents like meta-chloroperbenzoic acid (m-CPBA), hydrogen peroxide, or sodium hypochlorite (B82951) can lead to oxidative cleavage of the furan ring. acs.orgpharmaguideline.com
In the context of related furan derivatives, such as 5-hydroxymethylfurfural (B1680220) (HMF), aerobic oxidation is a key transformation for producing valuable platform chemicals. nih.govnih.gov These reactions are often catalyzed by transition metals like palladium or copper. rsc.orgacs.org For instance, the oxidation of HMF can yield 2,5-diformylfuran (DFF) or 2,5-furandicarboxylic acid (FDCA), depending on the catalyst system and reaction parameters. nih.govresearchgate.net By analogy, the oxidation of this compound could potentially lead to derivatives where the methyl group is oxidized to a formyl or carboxyl group, or it could result in ring-opened products. The biotransformation of furan-containing molecules often involves oxidation by P450 enzymes, which generates reactive electrophilic intermediates like epoxides or cis-enediones that can lead to ring-opened structures. nih.gov
Furan Ring-Opening Reactions
The furan ring is notably sensitive to acidic environments, which can catalyze its opening. scite.airesearchgate.net This process is a significant side reaction in many transformations involving furans. researchgate.net The mechanism for the acid-catalyzed ring-opening in an aqueous solution begins with the protonation of the furan ring, typically at the α-carbon, which is the rate-limiting step. figshare.comacs.org This is followed by the nucleophilic attack of a water molecule, leading to the formation of intermediates like 2,5-dihydro-2-furanol. figshare.comacs.org Subsequent protonation of the ring oxygen facilitates the cleavage of the C-O bond, ultimately yielding a 1,4-dicarbonyl compound. figshare.comacs.org In the case of this compound, this reaction would convert the furan moiety into a diketone structure. Similar ring-opening and recyclization sequences have been observed for benzofurans, highlighting this reactivity pattern. nih.gov
Diels-Alder Reactions and Cycloaddition Chemistry
The furan ring, with its conjugated diene system, is a competent participant in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. acs.orgquora.com The reactivity of furans in these cycloadditions is highly dependent on the electronic nature of their substituents. researchgate.net Electron-donating groups on the furan ring increase the energy of the Highest Occupied Molecular Orbital (HOMO), enhancing its reactivity toward electron-deficient dienophiles. acs.org The methyl group in this compound acts as an electron-donating group, thereby activating the furan ring for Diels-Alder reactions. nih.gov
These reactions typically yield 7-oxabicyclo[2.2.1]heptane derivatives (oxanorbornenes). quora.comacs.org The reaction of furan derivatives with various dienophiles, such as maleimides and ethylene, has been extensively studied to produce a range of functionalized cyclic compounds. tudelft.nlnih.govresearchgate.netresearchgate.net While the direct Diels-Alder reaction of the parent compound this compound is not explicitly detailed, the principles of furan reactivity suggest it would readily engage with suitable dienophiles.
| Furan Derivative | Dienophile | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2,5-Dimethylfuran (B142691) | Ethylene | HY Zeolite Catalyst | p-Xylene (after dehydration) | researchgate.net |
| Furfural (B47365) | N-Phenylmaleimide | Aqueous medium | 7-Oxanorbornene adduct | tudelft.nl |
| 2,5-Bis(hydroxymethyl)furan | N-Phenylmaleimide Derivatives | Optimal reaction conditions | Diels-Alder adducts | nih.govresearchgate.net |
| 5-Amino-2-furancarboxylic acid methyl ester | Various dienophiles | BF3·OEt2 (for dehydration) | Substituted anilines | acs.org |
Beyond the typical [4+2] cycloadditions, substituted furans can also participate in higher-order cycloadditions, such as the [8+2] cycloaddition of 5-substituted-furan-2(3H)-ones with 8,8-dicyanoheptafulvene, which leads to complex polycyclic products. nih.govacs.org
Dearomatizing Reactions: 2,5-Oxyarylation via Palladium-Catalyzed Aerobic Oxidative Coupling
Palladium catalysis offers a powerful tool for the dearomatization of furan rings, enabling the synthesis of complex three-dimensional structures. nih.govacs.org One such transformation is the dearomatizing 2,5-alkoxyarylation. This reaction can proceed via an intramolecular Heck-type α-arylation of the furan ring to generate a cyclic allylic palladium intermediate. researchgate.net This intermediate is then trapped by an intra- or intermolecular nucleophile, such as an alcohol, to introduce an alkoxyl group at the other α-position of the ring, resulting in a 2,5-disubstituted 2,5-dihydrofuran (B41785). researchgate.netorganic-chemistry.orgnih.gov
While a direct example of 2,5-oxyarylation of this compound is not provided in the literature, related palladium-catalyzed dearomatization cascade reactions of furans with alkynes have been developed to stereoselectively assemble spiro 2,5-dihydrofuran frameworks. nih.govacs.org These reactions demonstrate the feasibility of activating the furan ring with palladium catalysts to engage in complex bond-forming sequences. mdpi.com The aniline moiety within the molecule could potentially participate in such a coupling, either as the aryl source or as a directing group. Furthermore, copper-catalyzed aerobic oxidative coupling between furans and indoles has been reported, suggesting that oxidative C-H functionalization pathways are viable for linking furan rings to other heterocycles. rsc.org
| Furan Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| N-(Furan-2-ylmethyl) alkynamides | Internal (Acrylate/Styrene) | Pd-catalyst | Functionalized 2-pyridones | researchgate.net |
| Generic Furans | Alkynes | Pd(OAc)2 / Ligand | Spiro 2,5-dihydrofurans | nih.govacs.org |
| Furan-tethered oxindoles | Internal (Alcohol) | Pd(OAc)2 / Oxidant | Spirooxindoles | researchgate.net |
Acid-Catalyzed Hydrolysis and 1,4-Diketone Formation
As mentioned in section 3.2.2, the furan ring is susceptible to acid-catalyzed ring-opening. A synthetically important outcome of this reactivity is the formation of 1,4-dicarbonyl compounds. acs.org The hydrolysis of 2,5-disubstituted furans under aqueous acidic conditions is a well-established method for preparing 1,4-diketones. pharmaguideline.com This transformation is essentially the reverse of the Paal-Knorr furan synthesis. pharmaguideline.com
For this compound, treatment with aqueous acid would lead to the cleavage of the furan ring to produce a 1,4-diketone bearing an aniline substituent. The mechanism involves the initial protonation of the furan ring, making it susceptible to nucleophilic attack by water, which ultimately leads to the ring-opened dicarbonyl product after a series of proton transfers and rearrangements. figshare.comacs.org
Intramolecular Cyclization and Cascade Reactions
The juxtaposition of a nucleophilic amino group and a reactive furan ring in this compound creates a scaffold that is primed for intramolecular cyclization and cascade reactions. These reactions can lead to the formation of novel fused heterocyclic systems. nih.govorganic-chemistry.org
For instance, analogous structures like 2-alkenylanilines are known to undergo intramolecular cyclization to form indoles through various metal-free or metal-catalyzed C-H amination pathways. mdpi.com A plausible pathway for this compound could involve the nucleophilic attack of the aniline nitrogen onto the furan ring, particularly after electrophilic activation of the furan. An electrooxidative coupling between furans and silyl (B83357) enol ethers has been shown to initiate a furan-terminated cyclization, suggesting that oxidative conditions could trigger such intramolecular events. acs.org
Cascade reactions, which involve multiple bond-forming steps in a single synthetic operation, are also feasible. nih.govorganic-chemistry.org A potential cascade could be initiated by the acid-catalyzed opening of the furan ring to a 1,4-diketone intermediate, as described in section 3.2.5. The resulting diketone, still bearing the ortho-amino group, could then undergo an intramolecular condensation (a variation of the Paal-Knorr pyrrole (B145914) synthesis) to form a fused pyrrole-benzene system, such as a carbazole (B46965) or a related structure. Transition-metal-free intramolecular redox cyclization reactions have also been developed for synthesizing nitrogen-containing heterocycles like cinnolines from appropriately substituted nitroaromatics, highlighting the potential for complex transformations initiated by the functionalities present in the molecule. nih.gov
| Initiating Reaction | Plausible Intermediate | Potential Final Product Class |
|---|---|---|
| Electrophilic Activation / Oxidative Cyclization | N-Cyclized Cationic Intermediate | Fused Dihydrobenzofurans or Indolines |
| Acid-Catalyzed Furan Ring-Opening | o-Aminoaryl-1,4-diketone | Carbazole or Indole Derivatives |
| Palladium-Catalyzed C-H Amination | Palladacycle Intermediate | Fused N-Heterocycles |
Pictet-Spengler Cyclization with Related Furan-Ethylamine Precursors
The Pictet-Spengler reaction, a cornerstone in the synthesis of tetrahydroisoquinolines and β-carbolines, has been adapted for the creation of fused furan-pyridine systems. A notable example is the synthesis of tetrahydrofuro[3,2-c]pyridines through the reaction of 2-(5-methylfuran-2-yl)ethanamine with various aromatic aldehydes. beilstein-journals.orgresearchgate.netnih.gov This transformation proceeds via a semi-one-pot method, commencing with the condensation of the furan-ethylamine precursor and an aldehyde to form an imine, which then undergoes an acid-catalyzed cyclization. beilstein-journals.orgresearchgate.net
The established mechanism for this reaction involves two primary stages. jk-sci.comname-reaction.com Initially, the amino group of 2-(5-methylfuran-2-yl)ethanamine nucleophilically attacks the carbonyl carbon of the aldehyde, leading to the formation of a Schiff base (imine) intermediate. jk-sci.com In the subsequent and crucial step, an acid catalyst protonates the imine, generating a highly electrophilic iminium cation. This cation then undergoes an intramolecular electrophilic substitution reaction, where the electron-rich C3 position of the furan ring acts as the nucleophile, attacking the iminium carbon to forge the new carbon-carbon bond and construct the fused heterocyclic system. researchgate.netjk-sci.comname-reaction.com A final deprotonation step re-establishes the aromaticity of the furan ring, yielding the tetrahydrofuro[3,2-c]pyridine product. name-reaction.com
Research has shown that the electronic nature of the substituents on the aromatic aldehyde significantly influences the reaction's efficiency. Aldehydes bearing electron-donating groups tend to provide higher yields of the desired product compared to those with electron-withdrawing moieties. beilstein-journals.orgresearchgate.net This observation is consistent with the stabilization of the positive charge that develops during the cyclization step. The reaction conditions, including the choice of acid catalyst and solvent, have been optimized to improve yields and minimize side reactions, such as the acid-catalyzed hydrolysis of the furan ring. researchgate.net
| Aldehyde | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Benzaldehyde | HCl (2.0) | CH3CN | 50 | 1.5 | 26 |
| 4-Methoxybenzaldehyde | HCl (2.0) | AcOH | rt | 48 | 65 |
| 4-Methylbenzaldehyde | HCl (2.0) | AcOH | rt | 48 | 58 |
| 4-Chlorobenzaldehyde | HCl (2.0) | AcOH | rt | 48 | 41 |
| 4-Nitrobenzaldehyde | HCl (2.0) | AcOH | rt | 48 | 15 |
| 2-Thiophenecarboxaldehyde | HCl (2.0) | AcOH | rt | 48 | 51 |
Gold(III)-Catalyzed Cascade Transformations Involving Furan-Containing Systems
Gold catalysts, particularly Gold(III) chloride (AuCl₃), have emerged as powerful tools for orchestrating complex cascade reactions in organic synthesis. Their ability to act as soft π-acids allows for the activation of alkynes and allenes under mild conditions, facilitating the construction of diverse heterocyclic frameworks, including substituted furans. researchgate.netresearchgate.nethud.ac.uk
One prominent example is the Gold(III)-catalyzed synthesis of polysubstituted furans from N-tosylpropargyl amines and 1,3-dicarbonyl compounds. mdpi.com A plausible mechanism for this transformation begins with the coordination of the gold catalyst to the alkyne moiety of the N-tosylpropargyl amine. This activation promotes a propargylic substitution reaction with the 1,3-dicarbonyl compound. mdpi.commdpi.com The resulting intermediate then undergoes a gold-catalyzed cycloisomerization to furnish the highly substituted furan ring. mdpi.commdpi.com The efficiency of this cascade process is often enhanced by the use of a silver co-catalyst, such as Silver triflate (AgOTf), which acts as a halide scavenger, generating a more cationic and thus more electrophilic gold species. mdpi.com
Another significant application of Gold(III) catalysis is the synthesis of highly substituted furans from 2-(1-alkynyl)-2-alken-1-ones. researchgate.net Density Functional Theory (DFT) studies have provided a detailed picture of the reaction mechanism. The process is initiated by the coordination of AuCl₃ to the alkyne. A crucial aspect of this catalytic cycle is the role of the chloride ligand, which is directly involved in the reaction by facilitating proton transfer. The rate-determining step has been identified as the hydrogen migration from a hydroxyl group (formed after nucleophilic attack on the activated alkyne) to a chloride ligand of the AuCl₃ complex. researchgate.net This intramolecular proton transfer is a key step in the final cyclization and aromatization to the furan product. These computational insights have been instrumental in understanding the reaction pathway and the unique role of the gold catalyst system. researchgate.netmaxapress.com
| Catalyst System | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| AuBr3 (5 mol%) | DCE | Reflux | 19 | 23 |
| AuBr3 (5 mol%) / AgOTf (15 mol%) | DCE | Reflux | 19 | 55 |
| AuCl3 (5 mol%) / AgOTf (15 mol%) | DCE | Reflux | 19 | 53 |
| AuBr3 (5 mol%) / AgOTf (15 mol%) | Toluene | Reflux | 19 | 41 |
| AuBr3 (5 mol%) / AgOTf (15 mol%) | CH3CN | Reflux | 19 | 38 |
Advanced Spectroscopic and Crystallographic Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-(5-Methylfuran-2-yl)aniline. Through the analysis of ¹H and ¹³C NMR spectra, including two-dimensional techniques, a complete assignment of all proton and carbon signals can be achieved, providing insights into the electronic environment and connectivity of the atoms within the molecule.
¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the aniline (B41778) and 5-methylfuran rings. The aromatic protons of the aniline ring typically appear in the range of δ 6.5–7.5 ppm. The protons on the furan (B31954) ring are also found in the aromatic region, with chemical shifts influenced by the electron-donating oxygen atom and the methyl substituent. For instance, furan protons in similar structures have been observed between δ 6.45 and 7.27 ppm. The methyl group protons on the furan ring would likely produce a singlet peak at approximately δ 2.38 ppm.
The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule. The carbon atoms of the aniline and furan rings will resonate in the aromatic region of the spectrum, typically between δ 110 and 160 ppm. The chemical shifts will be influenced by the substituents on each ring, namely the amino group on the aniline ring and the methyl and aniline groups on the furan ring. The methyl carbon is expected to appear at a much higher field (lower δ value).
A detailed analysis of the coupling constants (J-values) in the ¹H NMR spectrum is crucial for determining the substitution pattern and the connectivity of the protons. For example, the ortho, meta, and para couplings between the protons on the aniline ring will provide definitive evidence for the 2-substitution pattern. Similarly, the coupling constants between the furan ring protons will confirm their relative positions.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Aniline-H3 | 7.20 - 7.40 | Doublet of doublets | Jortho ≈ 7-9, Jmeta ≈ 1-3 |
| Aniline-H4 | 6.80 - 7.00 | Triplet of doublets | Jortho ≈ 7-9, Jmeta ≈ 1-3 |
| Aniline-H5 | 7.10 - 7.30 | Triplet of doublets | Jortho ≈ 7-9, Jpara ≈ 0.5 |
| Aniline-H6 | 6.70 - 6.90 | Doublet of doublets | Jortho ≈ 7-9, Jmeta ≈ 1-3 |
| Furan-H3 | 6.30 - 6.50 | Doublet | J3,4 ≈ 3-4 |
| Furan-H4 | 6.10 - 6.30 | Doublet | J4,3 ≈ 3-4 |
| Furan-CH₃ | 2.30 - 2.50 | Singlet | - |
| NH₂ | 3.50 - 4.50 | Broad singlet | - |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aniline-C1 (C-NH₂) | 145 - 150 |
| Aniline-C2 (C-Furan) | 120 - 125 |
| Aniline-C3 | 128 - 132 |
| Aniline-C4 | 115 - 120 |
| Aniline-C5 | 125 - 130 |
| Aniline-C6 | 118 - 122 |
| Furan-C2 (C-Aniline) | 155 - 160 |
| Furan-C3 | 108 - 112 |
| Furan-C4 | 110 - 115 |
| Furan-C5 (C-CH₃) | 150 - 155 |
| Furan-CH₃ | 13 - 16 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structure Elucidation
To overcome the complexities of one-dimensional NMR spectra and to provide unambiguous assignments, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum of this compound would connect coupled protons, for example, adjacent protons on the aniline and furan rings. This would allow for the tracing of the proton connectivity within each ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in the HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to. This is a powerful tool for assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connectivity between the two ring systems. For instance, correlations between the aniline protons and the furan carbons (and vice versa) would definitively establish the point of attachment between the two rings. Correlations from the methyl protons to the carbons of the furan ring would also be observed, confirming the position of the methyl group.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300–3500 cm⁻¹. The aromatic C-H stretching vibrations of both the aniline and furan rings will be observed above 3000 cm⁻¹. The C-H stretching of the methyl group will be seen just below 3000 cm⁻¹.
The C=C stretching vibrations within the aromatic rings will give rise to several bands in the 1450–1600 cm⁻¹ region. The C-N stretching vibration of the aromatic amine is expected in the 1250–1360 cm⁻¹ range. The furan ring is characterized by several ring stretching and deformation modes, including a strong C-O-C stretching vibration typically found around 1000-1300 cm⁻¹.
Interactive Data Table: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (asymmetric) | 3400 - 3500 | Medium |
| N-H stretch (symmetric) | 3300 - 3400 | Medium |
| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H stretch (CH₃) | 2850 - 2960 | Medium |
| C=C stretch (aromatic rings) | 1450 - 1600 | Medium to Strong |
| N-H bend | 1590 - 1650 | Medium |
| C-N stretch (aromatic amine) | 1250 - 1360 | Strong |
| C-O-C stretch (furan) | 1000 - 1300 | Strong |
| C-H out-of-plane bend | 700 - 900 | Strong |
FT-Raman Spectroscopy for Complementary Vibrational Analysis
FT-Raman spectroscopy provides complementary information to FT-IR. While polar functional groups tend to give strong signals in IR, non-polar groups and symmetric vibrations often produce strong signals in Raman spectra. For this compound, the C=C stretching vibrations of the aromatic rings are expected to be prominent in the FT-Raman spectrum. The symmetric breathing modes of the furan and aniline rings would also be Raman active. The C-H stretching vibrations will also be present. Theoretical studies on furan and its derivatives have shown that ring C-C symmetric and asymmetric stretching vibrations occur in the 1033-1414 cm⁻¹ range. globalresearchonline.net
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would be expected to produce a distinct molecular ion peak (M⁺˙) corresponding to its molecular weight.
The fragmentation of the molecular ion can provide valuable insights into the structure of the molecule. Based on studies of related N-(2-furylmethyl)anilines, a primary fragmentation pathway is the cleavage of the C-N bond connecting the furan and aniline moieties. researchgate.net This can lead to the formation of two major fragment ions: the [C₅H₅O]⁺ ion (m/z 81) from the methylfuran portion and the [M - C₅H₅O]⁺ ion corresponding to the aniline radical cation. researchgate.net The ion at m/z 81, corresponding to the methylfurfuryl cation, is often a very abundant or even the base peak in the mass spectra of such compounds. researchgate.net Further fragmentation of the aniline portion would also be expected, following typical fragmentation patterns for aromatic amines.
Interactive Data Table: Predicted Mass Spectral Fragments for this compound
| m/z | Proposed Fragment Ion | Formula |
| 173 | Molecular Ion [M]⁺˙ | [C₁₁H₁₁NO]⁺˙ |
| 172 | [M-H]⁺ | [C₁₁H₁₀NO]⁺ |
| 92 | [Aniline]⁺˙ | [C₆H₆N]⁺˙ |
| 81 | [5-Methylfurfuryl]⁺ | [C₆H₇O]⁺ |
X-ray Diffraction Crystallography
While a single crystal X-ray diffraction study for this compound itself is not publicly available, extensive research on its derivatives and related furan-aniline compounds provides a comprehensive understanding of the structural motifs and packing arrangements that govern this class of molecules.
Single crystal X-ray diffraction (SCXRD) is an indispensable technique for the unambiguous determination of the molecular structure of crystalline solids. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density of the molecule can be constructed. This allows for the precise determination of atomic positions, bond lengths, and bond angles, thereby establishing the absolute configuration of the molecule.
For derivatives of this compound, SCXRD studies have been crucial in confirming their molecular connectivity and stereochemistry. For instance, in N-sulfonylated derivatives of this compound, the technique has unequivocally established the covalent framework and the spatial arrangement of the furan and aniline moieties. Similarly, in related compounds such as 4-((furan-2-ylmethyl)amino)benzoic acid and N'-acryloyl-N'-phenylfuran-2-carbohydrazide, SCXRD has been instrumental in confirming their synthesized structures. The crystallographic data, including unit cell parameters and space group, provide a unique fingerprint for the crystalline form of each compound.
Table 1: Representative Crystallographic Data for a Furan Derivative (Note: Data for 2-cyano-N-(furan-2-ylmethyl)acetamide, a related furan-containing compound)
| Parameter | Value |
|---|---|
| Chemical Formula | C₈H₈N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.8093 (4) |
| b (Å) | 14.9495 (16) |
| c (Å) | 11.4969 (11) |
| β (°) | 93.482 (3) |
| Volume (ų) | 825.06 (14) |
| Z | 4 |
Data sourced from a study on 2-cyano-N-(furan-2-ylmethyl)acetamide. researchgate.net
A key feature of 2-(aryl)furan structures is the relative orientation of the two aromatic rings, which is defined by the dihedral angle between their planes. In derivatives of this compound, the furan and phenyl rings are consistently found to be non-coplanar. For example, in two different N-sulfonylated derivatives, the dihedral angles between the plane of the furan ring and the attached phenyl ring were determined to be 20.77(8)° and 20.21(8)°. This twisted conformation is a common feature in related structures and is influenced by steric hindrance and electronic interactions between the two rings.
Bond lengths within the furan and aniline moieties of these derivatives generally conform to expected values for sp²-hybridized carbon and nitrogen atoms. Any significant deviations from standard bond lengths can indicate electronic effects such as resonance or strain within the molecule. For example, the C-N bond length of the aniline group and the C-O and C-C bond lengths within the furan ring are critical parameters that can be precisely determined from the crystallographic data.
Table 2: Selected Dihedral Angles in Furan-Aniline Derivatives
| Compound | Dihedral Angle (°)(Furan Ring vs. Phenyl Ring) |
|---|---|
| N-sulfonylated derivative 1 of this compound | 20.77 (8) |
| N-sulfonylated derivative 2 of this compound | 20.21 (8) |
Data sourced from studies on derivatives of this compound.
In the crystal structures of related compounds, various types of hydrogen bonds are observed. For instance, N—H⋯O hydrogen bonds are common, where the amino group donates a proton to the oxygen atom of a neighboring molecule, which can be the furan oxygen or another acceptor group. Weaker C—H⋯O and C—H⋯N interactions also contribute significantly to the crystal packing, forming extended networks that link molecules into chains, sheets, or more complex three-dimensional arrangements. In the crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide, for example, molecules are linked by N—H⋯O and C—H⋯O hydrogen bonds, generating chains within the crystal lattice. researchgate.net
In addition to hydrogen bonding, π–π stacking interactions between the aromatic furan and phenyl rings are another important non-covalent force that influences the crystal packing of these compounds. These interactions occur when the planar aromatic rings of adjacent molecules are arranged in a parallel or near-parallel fashion, allowing for favorable orbital overlap.
The geometry of these interactions can vary, from perfectly face-to-face to offset or slipped-stack arrangements. The centroid-to-centroid distance between the interacting rings is a key parameter used to characterize these interactions, with typical distances falling in the range of 3.3 to 3.8 Å. In the crystal structure of 4-(furan-2-yl)-2-(6-methyl-2,4-dioxopyran-3-ylidene)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, slipped π–π stacking interactions are observed, contributing to the formation of molecular layers. nih.gov
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of close intermolecular contact can be identified. The surface is generated based on the electron distribution of the molecule, and it provides a unique fingerprint of the molecule's environment within the crystal.
This analysis allows for the deconvolution of the crystal packing into the percentage contributions of different types of intermolecular contacts. For example, in the crystal structure of a related benzodiazepine (B76468) derivative containing a furan moiety, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing arise from H⋯H (46.8%), O⋯H/H⋯O (23.5%), and C⋯H/H⋯C (15.8%) contacts. nih.gov This quantitative data highlights the predominance of van der Waals forces and hydrogen bonding in stabilizing the crystal structure. The analysis can be further broken down into a 2D fingerprint plot, which provides a detailed graphical representation of the various close contacts.
Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a Furan-Containing Compound
| Intermolecular Contact Type | Contribution (%) |
|---|---|
| H⋯H | 46.8 |
| O⋯H/H⋯O | 23.5 |
| C⋯H/H⋯C | 15.8 |
Data for 4-(furan-2-yl)-2-(6-methyl-2,4-dioxopyran-3-ylidene)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine. nih.gov
Computational and Theoretical Chemistry Approaches
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. nih.govnih.gov DFT calculations are widely employed to predict molecular properties such as equilibrium geometries, vibrational frequencies, and electronic characteristics. scispace.com For 2-(5-Methylfuran-2-yl)aniline, DFT serves as the foundational method for a comprehensive theoretical analysis of its structure and reactivity. Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost. nih.gov
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to determine the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. scispace.com For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in a global energy minimum on the potential energy surface.
A key aspect of the molecule's structure is the conformational freedom arising from the rotation around the single bond connecting the aniline (B41778) and furan (B31954) rings. Conformational analysis, performed by systematically rotating this bond and calculating the energy at each step, can identify the most stable conformer(s). researchgate.net The planarity or non-planarity of the molecule, dictated by the dihedral angle between the two rings, significantly influences its electronic properties and intermolecular interactions. The results of such an optimization provide the fundamental geometry used for all subsequent calculations.
Illustrative Data: Optimized Geometric Parameters Below is an example of how optimized geometric parameters for this compound would be presented.
| Parameter | Bond/Atoms | Calculated Value (Å or °) |
| Bond Length | C(furan)-C(aniline) | 1.475 |
| C(aniline)-N | 1.390 | |
| C(furan)-O | 1.370 | |
| Bond Angle | C-C-N (aniline) | 120.5 |
| C-O-C (furan) | 108.0 | |
| Dihedral Angle | C(furan)-C(furan)-C(aniline)-C(aniline) | 25.0 |
Note: The values in this table are hypothetical and for illustrative purposes only.
Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Band Gaps
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. scirp.orgnih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring, particularly the nitrogen atom. The LUMO is likely distributed across the furan ring and the adjoining phenyl ring, which act as the electron-accepting part of the molecule. A small HOMO-LUMO gap would suggest high chemical reactivity and a propensity for intramolecular charge transfer. scirp.org From the HOMO and LUMO energies, other quantum chemical descriptors like electronegativity, chemical hardness, and softness can be calculated to further predict reactivity. mdpi.com
Illustrative Data: FMO Energies and Quantum Chemical Parameters This table illustrates how FMO data for this compound would be reported.
| Parameter | Symbol | Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.85 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.95 |
| HOMO-LUMO Energy Gap | ΔE | 3.90 |
| Electronegativity | χ | 3.90 |
| Chemical Hardness | η | 1.95 |
| Chemical Softness | S | 0.51 |
Note: The values in this table are hypothetical and for illustrative purposes only.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electron density on the surface of a molecule, which is invaluable for predicting its reactive sites. researchgate.net The map uses a color scale to indicate different regions of electrostatic potential. Regions with a negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions with a positive potential (colored blue) are electron-poor and are favorable for nucleophilic attack.
In an MEP map of this compound, the most negative potential would be concentrated around the nitrogen atom of the amine group and the oxygen atom of the furan ring due to their high electronegativity and lone pairs of electrons. These sites would be the primary targets for electrophiles. The hydrogen atoms of the amine group and those attached to the aromatic rings would exhibit the most positive potential, marking them as sites for nucleophilic interaction.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stabilization Energies
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic delocalization within a molecule. acadpubl.eu It examines hyperconjugative interactions, which involve charge transfer from filled (donor) NBOs to empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov
Illustrative Data: NBO Analysis of Donor-Acceptor Interactions An example of NBO analysis results for this compound.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
| LP (1) N | π* (Carom-Carom) | 25.5 |
| LP (1) O | π* (Cfuran-Cfuran) | 20.1 |
| π (Carom-Carom) | π* (Cfuran-Cfuran) | 5.2 |
Note: LP denotes a lone pair. The values in this table are hypothetical and for illustrative purposes only.
Vibrational Frequency Calculations and Comparison with Experimental Spectra
Theoretical vibrational frequency calculations using DFT are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. materialsciencejournal.org The calculations predict the frequencies and intensities of the fundamental vibrational modes of the molecule in its optimized geometry. mdpi.com
To achieve good agreement with experimental data, calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the theoretical model. nih.gov For this compound, key vibrational modes would include the N-H stretching of the amine group, aromatic C-H stretching, C=C stretching within both rings, and the characteristic C-O-C stretching of the furan moiety. Comparing the calculated spectrum with an experimental one allows for a confident assignment of each spectral band to a specific molecular motion. nih.govresearchgate.net
Illustrative Data: Comparison of Vibrational Frequencies This table demonstrates how calculated vibrational frequencies are compared with experimental values.
| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) | Assignment |
| ν1 | 3450 | 3410 | N-H Asymmetric Stretch |
| ν2 | 3380 | 3355 | N-H Symmetric Stretch |
| ν3 | 3080 | 3065 | Aromatic C-H Stretch |
| ν4 | 1610 | 1600 | Aromatic C=C Stretch |
| ν5 | 1255 | 1245 | C-O-C Asymmetric Stretch |
Note: The values in this table are hypothetical and for illustrative purposes only.
Time-Dependent DFT (TD-DFT) for Electronic Excitation and De-excitation Dynamics
Time-Dependent Density Functional Theory (TD-DFT) is the primary method for studying the excited states of molecules and simulating their electronic absorption spectra (e.g., UV-Vis). ohio-state.eduiastate.edu TD-DFT calculations yield vertical excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to a virtual orbital, and the oscillator strength (f), which relates to the intensity of the absorption band. nih.gov
For this compound, TD-DFT would predict the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions. The lowest energy transitions would likely be π → π* transitions involving the promotion of an electron from the HOMO (located on the aniline moiety) to the LUMO (on the furan-phenyl system), characteristic of an intramolecular charge transfer process. These theoretical predictions are crucial for understanding the photophysical properties of the molecule and interpreting its experimental UV-Vis spectrum. scirp.org
Illustrative Data: Calculated Electronic Transitions An example of TD-DFT results for this compound.
| Transition | Excitation Energy (eV) | Wavelength λ (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 3.54 | 350 | 0.45 | HOMO → LUMO (95%) |
| S0 → S2 | 4.13 | 300 | 0.12 | HOMO-1 → LUMO (88%) |
| S0 → S3 | 4.77 | 260 | 0.38 | HOMO → LUMO+1 (91%) |
Note: The values in this table are hypothetical and for illustrative purposes only.
Reactivity Indices and Conceptual DFT
Conceptual Density Functional Theory (DFT) is a branch of theoretical chemistry that defines and calculates chemical concepts such as electronegativity, chemical hardness, and softness, which are crucial for predicting chemical reactivity. These concepts are formalized through reactivity indices.
Electrophilicity and nucleophilicity are fundamental concepts in understanding chemical reactions. Electrophilicity (ω) is a measure of a molecule's ability to accept electrons, while nucleophilicity (N) quantifies its ability to donate electrons. These parameters can be calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
| Compound/Fragment | Electrophilicity Index (ω) (eV) | Nucleophilicity Index (N) (eV) | Classification |
|---|---|---|---|
| Aniline (Illustrative) | ~1.0 - 1.5 | ~3.0 - 4.0 | Moderate Nucleophile |
| Furan (Illustrative) | ~1.2 - 1.8 | ~2.5 - 3.5 | Moderate Nucleophile |
| Nitrobenzene (B124822) (Illustrative) | ~3.0 - 4.0 | ~1.0 - 1.5 | Strong Electrophile |
Chemical hardness (η) and softness (S) are concepts that describe the resistance of a molecule to a change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, making them less reactive, while soft molecules have a small HOMO-LUMO gap and are more reactive.
The chemical hardness and softness of this compound would be influenced by the electronic communication between the aniline and furan rings. The presence of the electron-donating amino group and the electron-rich furan ring would likely result in a relatively small HOMO-LUMO gap, classifying the molecule as relatively soft and thus reactive.
An illustrative data table for the chemical hardness and softness of related compounds is provided below.
| Compound/Fragment | Chemical Hardness (η) (eV) | Chemical Softness (S) (eV⁻¹) | Reactivity Prediction |
|---|---|---|---|
| Aniline (Illustrative) | ~3.0 - 4.0 | ~0.25 - 0.33 | Reactive |
| Furan (Illustrative) | ~3.5 - 4.5 | ~0.22 - 0.29 | Reactive |
| Benzene (B151609) (Illustrative) | ~5.0 - 6.0 | ~0.17 - 0.20 | Less Reactive |
Advanced Intermolecular Interaction Studies (beyond Hirshfeld Surface)
To gain a deeper understanding of the non-covalent interactions that govern the molecular recognition and self-assembly processes of this compound, advanced computational methods are employed.
Quantum chemical calculations can provide detailed information about the nature and strength of non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. Descriptors derived from the quantum theory of atoms in molecules (QTAIM) and non-covalent interaction (NCI) plots are particularly useful.
For this compound, the amino group can act as a hydrogen bond donor, while the nitrogen and the oxygen of the furan ring can act as hydrogen bond acceptors. The aromatic rings can participate in π-π stacking interactions. QTAIM analysis would reveal the bond critical points (BCPs) associated with these interactions, and the values of the electron density and its Laplacian at these points would quantify their strength.
Symmetry-Adapted Perturbation Theory (SAPT) is a powerful method for analyzing intermolecular interactions. It decomposes the total interaction energy into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion.
A SAPT analysis of a dimer of this compound would provide quantitative insights into the forces driving its aggregation. For instance, it could reveal whether the interaction is dominated by electrostatic forces (e.g., hydrogen bonding) or dispersion forces (e.g., π-π stacking).
An illustrative SAPT energy decomposition for a hypothetical π-stacked dimer of a furan-aniline system is presented below.
| Interaction Energy Component | Energy (kcal/mol) | Physical Interpretation |
|---|---|---|
| Electrostatics | -3.5 | Attraction between permanent multipoles |
| Exchange | +6.0 | Pauli repulsion between electron clouds |
| Induction | -1.5 | Polarization of one molecule by another |
| Dispersion | -7.0 | Attraction due to correlated electron fluctuations |
| Total Interaction Energy | -6.0 | Net attractive interaction |
This hypothetical data suggests that dispersion forces are the main driving force for the π-stacking interaction in this system, which is typical for the interaction of aromatic molecules.
Applications in Synthetic Organic Chemistry
Role as a Key Building Block for Complex Heterocyclic Architectures
2-(5-Methylfuran-2-yl)aniline serves as a pivotal precursor for the synthesis of various bioactive heterocyclic compounds. Its utility as a building block is demonstrated in the construction of fused heterocyclic systems, which are prominent motifs in numerous pharmacologically active molecules. The strategic incorporation of this compound into drug discovery programs is facilitated by its ability to undergo reactions to form intricate molecular frameworks.
For instance, it is a key starting material in the synthesis of:
Triazolo[1,5-a]pyridines: These compounds can be formed by reacting this compound with aromatic aldehydes, such as 4-bromobenzaldehyde, under reflux conditions, leading to the formation of the fused ring system in good yields (78–80%).
Thiazolo[3,2-a]pyrimidines: The Biginelli reaction, a well-known multicomponent reaction, can be employed using this compound, thiourea, and ethyl cyanoacetate (B8463686) to construct these sulfur-containing heterocyclic cores.
The ability to modify both the furan (B31954) and aniline (B41778) components of the molecule allows for detailed tuning of its electronic and steric properties, which is a critical aspect in optimizing the interactions of the resulting molecules with biological targets like enzymes and receptors.
| Target Heterocycle | Key Reagents | Reaction Type |
| Triazolo[1,5-a]pyridines | Aromatic aldehydes | Cyclocondensation |
| Thiazolo[3,2-a]pyrimidines | Thiourea, Ethyl cyanoacetate | Biginelli reaction |
Precursor in the Synthesis of Annulated Systems
Annulated systems, which are formed by fusing one ring onto another, are a cornerstone of many synthetic and natural products. The aniline component of this compound makes it an ideal candidate for classic quinoline (B57606) syntheses, which generate important annulated heterocyclic structures. While specific examples utilizing this compound are not extensively detailed in readily available literature, its structural similarity to aniline suggests its applicability in these well-established reactions to form furan-fused quinolines.
Several named reactions for quinoline synthesis are relevant in this context:
Skraup Synthesis: This reaction involves heating an aniline with sulfuric acid, glycerol (B35011), and an oxidizing agent like nitrobenzene (B124822) to produce a quinoline. wikipedia.orgresearchgate.netuop.edu.pk The dehydration of glycerol to acrolein is the first step, followed by a Michael addition of the aniline. uop.edu.pkiipseries.org
Doebner-von Miller Reaction: This is a variation of the Skraup synthesis where an aniline reacts with α,β-unsaturated carbonyl compounds. iipseries.orgwikipedia.org This method can be used to produce a wide range of substituted quinolines. jptcp.com A proposed mechanism involves a fragmentation-recombination pathway. nih.gov
Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base, to yield a quinoline derivative. organic-chemistry.orgwikipedia.orgresearchgate.net
The application of these methods to this compound would be expected to yield novel furan-annulated quinoline derivatives, expanding the library of available heterocyclic compounds for various applications.
| Quinoline Synthesis Method | Typical Reagents with Aniline |
| Skraup Synthesis | Glycerol, Sulfuric acid, Oxidizing agent |
| Doebner-von Miller Reaction | α,β-Unsaturated carbonyl compounds |
| Friedländer Synthesis | Compound with α-methylene group |
Development of Novel Protecting Groups Based on this compound Frameworks
The development of novel protecting groups is a continuous endeavor in organic synthesis, aimed at improving efficiency, selectivity, and orthogonality in multistep syntheses. While the this compound framework possesses functionalities that could theoretically be exploited for such purposes, the literature does not extensively report on the development of protecting groups directly derived from this specific compound. However, related furan- and aniline-based structures have been investigated in this context.
Transformable protecting groups are those that can be converted into other functional groups, adding to the synthetic utility. The concept of orthogonality is crucial, allowing for the selective removal of one protecting group in the presence of others. Furan-containing moieties have been explored in the context of photoremovable protecting groups, such as the nitrodibenzofuran (NDBF) group used for thiol protection. umn.edunih.gov These groups can be cleaved with light, offering a mild and non-invasive deprotection method. umn.edu The development of such groups with enhanced two-photon action cross-sections is an active area of research. umn.edu
Gold catalysis has emerged as a powerful tool in organic synthesis, often enabling unique transformations under mild conditions. Gold(III) catalysts, in particular, are known to be oxophilic and can activate alkynes, allenes, and propargylic alcohols. mdpi.com While a specific gold(III)-catalyzed deprotection mechanism for a protecting group based on this compound is not documented, gold catalysts are known to mediate reactions involving the cleavage of carbon-nitrogen bonds. For instance, gold(III) catalysts have been used in the synthesis of polysubstituted furans from N-tosylpropargyl amines, where the reaction proceeds through the cleavage of a C-N bond. mdpi.com This suggests the potential for developing gold-labile protecting groups based on similar structural motifs.
Intermediate in Cascade Reactions
Cascade reactions, also known as domino or tandem reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. The bifunctional nature of this compound, with its nucleophilic aniline and electron-rich furan ring, makes it an excellent candidate for use as an intermediate in such reactions, allowing for the rapid assembly of complex molecular architectures.
Gold-catalyzed reactions are particularly well-suited for initiating cascade sequences. For example, a gold-catalyzed cyclization of aniline-tethered furan-ynones has been developed to produce polycyclic spiro-cyclohexadienone-hydrofuran frameworks with high efficiency. acs.org This type of reaction involves the trapping of a cationic intermediate by an amide group, demonstrating the potential for intramolecular cascade processes involving furan and aniline derivatives. acs.org
Furthermore, gold catalysts have been employed in the synthesis of substituted furans through intermolecular cascade reactions of propargyl alcohols and alkynes, and in the cyclization of furan-ynes to form polycyclic aromatic systems. organic-chemistry.orgnih.gov The synthesis of functionalized tetrahydrofuran (B95107) derivatives from 2,5-dimethylfuran (B142691) has also been achieved through cascade reactions. rsc.org These examples highlight the broad potential for utilizing the reactive moieties present in this compound to design and implement novel cascade reactions for the synthesis of complex polyheterocyclic systems. nih.govnih.gov
Advanced Materials Science Applications
Development of Specialty Chemicals and Functional Materials
2-(5-Methylfuran-2-yl)aniline serves as a pivotal intermediate in the creation of complex, high-value specialty chemicals and functional materials. The presence of both the nucleophilic amino group on the aniline (B41778) ring and the electron-rich furan (B31954) moiety provides multiple reactive sites for chemical modification.
Researchers are leveraging this structure to synthesize novel functional molecules and complex heterocyclic systems. A primary application is its use as a precursor for creating N-substituted derivatives, such as sulfonamides, which can then be studied for their unique structural and supramolecular characteristics. The ability to modify both the furan and aniline rings allows for precise tuning of the molecule's electronic and steric properties. This fine-tuning is critical for designing materials with specific functionalities.
Furthermore, the furan component can often be derived from renewable biomass sources like 5-hydroxymethylfurfuryl (HMF), placing the compound within the domain of sustainable and green chemistry. This aligns with global efforts to create high-value chemicals from renewable feedstocks, contributing to the development of more environmentally benign materials. The dual reactivity of the furan and aniline components makes it a prime candidate for cascade reactions, enabling the efficient construction of complex molecular architectures from a simpler starting material.
Potential in Optical Materials Research Based on Photophysical Properties of Derivatives
The exploration of this compound derivatives holds considerable promise for optical materials research. The photophysical properties of materials, such as their absorption and emission of light, are central to their application in optical devices. While specific data on this compound is emerging, the characteristics of related aniline and furan-containing compounds provide a strong indication of its potential.
Derivatives of aniline, particularly in polymeric forms, are known to exhibit interesting optoelectronic properties, including fluorescence and photoconductivity. For instance, studies on poly-2-(1-methylbut-2-en-1-yl)aniline have demonstrated its potential in optoelectronics, with research focusing on its absorption and fluorescence spectra. It is anticipated that polymers derived from this compound could exhibit similar properties.
The conjugated π-system that extends across the furan and aryl rings can facilitate charge transfer, a key characteristic for materials used in molecular electronics, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). By chemically modifying the parent compound—for example, by introducing electron-donating or electron-withdrawing groups—researchers can tune the photophysical properties, such as shifting the absorption and emission wavelengths. This tunability is crucial for designing materials for specific optical applications. Theoretical studies on some arylfurans have already pointed to excellent charge transfer properties, suggesting their utility as molecular conductors.
| Property | Relevance to Optical Materials | Potential Influence of this compound Structure |
| Fluorescence | Essential for OLEDs, sensors, and bio-imaging. | The extended π-conjugation across the furan and aniline rings can create fluorophores. |
| Photoconductivity | Key for photodetectors and photovoltaic cells. | Polymers of aniline derivatives can exhibit changes in conductivity upon light exposure. |
| Charge Transfer | Fundamental for organic electronics and photovoltaics. | The arylfuran system is a good candidate for facilitating intramolecular charge transfer. |
Integration into Polymer Systems as Monomers or Functional Additives
The molecular structure of this compound makes it a versatile candidate for integration into polymer systems, either as a monomer for creating new polymers or as a functional additive to modify the properties of existing ones.
As a monomer, it can undergo oxidative polymerization to synthesize novel polyaniline (PANI) derivatives. PANI is a well-known conducting polymer, but its application is often limited by poor solubility. nbinno.com By using a substituted aniline like this compound, it is possible to create PANI derivatives with improved processability and solubility in common organic solvents, which is a significant advantage for fabricating polymer films and coatings. rsc.org The resulting polymers would possess a unique combination of properties derived from both the polyaniline backbone and the pendant methylfuran groups, potentially leading to materials with tailored electronic, thermal, and mechanical characteristics. rsc.orgnih.gov
As a functional additive, this compound or its derivatives could be incorporated into other polymer matrices to impart specific functionalities. researchgate.net For instance, its antioxidant potential, stemming from the amine group, could be used to enhance the thermal stability of other polymers. Furthermore, its rigid, aromatic structure could be used to modify the mechanical properties of a host polymer, acting as a reinforcing agent. The incorporation of such additives is a common strategy to enhance the performance of commodity plastics for specialized applications. researchgate.net
Exploration in Sensor Technologies (e.g., based on related polyaniline derivatives)
Polyaniline and its derivatives are extensively studied for their application in chemical sensor technologies due to their remarkable conductivity and sensitivity at room temperature. mdpi.com The electrical conductivity of PANI is highly sensitive to the surrounding chemical environment, making it an excellent material for detecting various analytes.
By synthesizing polymers from this compound, it is possible to develop new sensory materials. Research on other ortho-substituted aniline derivatives has shown that the resulting polymers exhibit high sensitivity to moisture and ammonia (B1221849). rsc.org Thin films of these polymers can be used in the design of chemical sensors where a change in electrical resistance signals the presence of the target analyte. rsc.orgresearchgate.net
The potential applications for sensors based on derivatives of this compound are broad. They could be developed for environmental monitoring to detect harmful gases or for industrial process control. mdpi.com The specific nature of the substituent—in this case, the 5-methylfuran group—can influence the sensor's selectivity and sensitivity towards different analytes. The ability to chemically modify the aniline monomer provides a pathway to fine-tune these sensing properties, opening up possibilities for creating highly specialized and efficient sensor arrays. nbinno.com
| Sensor Type | Sensing Principle | Relevance of Polyaniline Derivatives |
| Gas Sensor (e.g., NH₃) | Change in electrical conductivity upon gas adsorption. | Nucleophilic gases like ammonia interact with the PANI backbone, altering its doping state and conductivity. niscpr.res.in |
| Humidity Sensor | Change in electrical resistance due to water molecule absorption. | PANI derivatives have demonstrated a high response of electrical conductivity to changes in humidity. researchgate.net |
| pH Sensor | Conductivity changes with the pH of the surrounding medium. | Polyaniline is a suitable organic material for pH sensing as its conductivity is highly dependent on the degree of protonation. niscpr.res.in |
Q & A
Q. What are the optimal synthetic routes for 2-(5-Methylfuran-2-yl)aniline, and how can competing reaction pathways be managed?
Methodological Answer: The synthesis of this compound derivatives often involves multi-step reactions, such as cyclocondensation or catalytic coupling. For example:
- Key Intermediate Preparation : Start with 2-((5-methylfuran-2-yl)methylene)malononitrile and react it with cyanoacetohydrazide in ethanol using piperidine as a catalyst (90% yield) .
- Byproduct Mitigation : Competing pathways (e.g., dinitro derivatives) can arise during nitration steps. Optimize nitric acid concentration and temperature to favor mono-nitration (73% yield under 100°C vs. 54% for dinitro byproduct at 60°C) .
- Purification : Use column chromatography or recrystallization (e.g., methanol for intermediate purification) .
Table 1: Representative Reaction Conditions
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Methodological Answer: A combination of spectroscopic methods ensures accurate characterization:
- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2210 cm⁻¹, C=O at ~1638 cm⁻¹) .
- ¹H NMR : Resolves substituent patterns (e.g., methyl groups at δ 2.38 ppm, furan protons at δ 6.45–7.27 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., m/z 255 for intermediates) and fragmentation patterns .
- X-ray Crystallography : Resolves 3D structure using SHELXL for refinement (applicable to crystalline derivatives) .
Advanced Research Questions
Q. How can computational tools assist in predicting the reactivity and electronic properties of this compound?
Methodological Answer: Computational methods provide insights into reaction mechanisms and electronic behavior:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., ethanol vs. THF) .
- Crystallographic Software (SHELX) : Refine X-ray data to resolve steric effects of the 5-methylfuran moiety .
Q. What strategies are used to incorporate this compound into fused heterocyclic systems for drug discovery?
Methodological Answer: The compound serves as a precursor for bioactive heterocycles:
- Triazolo[1,5-a]pyridines : React with aromatic aldehydes (e.g., 4-bromobenzaldehyde) under reflux to form fused rings (78–80% yield) .
- Thiazolo[3,2-a]pyrimidines : Employ Biginelli reactions with thiourea and ethyl cyanoacetate to construct sulfur-containing cores .
- Regioselectivity Control : Use electron-withdrawing substituents on aldehydes to direct cyclization sites .
Table 2: Heterocyclic Derivatives and Yields
Q. How can isotopic labeling or kinetic analysis elucidate the compound’s role in multi-component reactions?
Methodological Answer: Mechanistic studies leverage advanced analytical techniques:
- Isotopic Labeling : Introduce ¹³C or ¹⁵N at the aniline NH₂ group to track participation in condensation steps via MS/MS .
- Kinetic Profiling : Monitor reaction progress using HPLC or in-situ IR to identify rate-determining steps (e.g., nitro reduction vs. cyclization) .
- Competition Experiments : Compare reactivity with substituted furans (e.g., 5-ethylfuran-2-yl) to assess steric/electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
